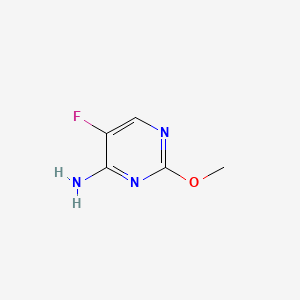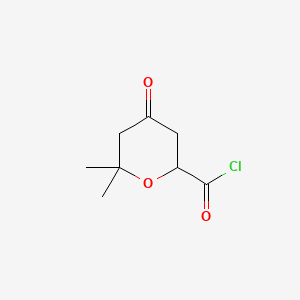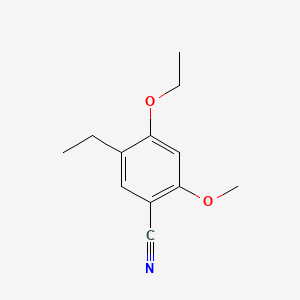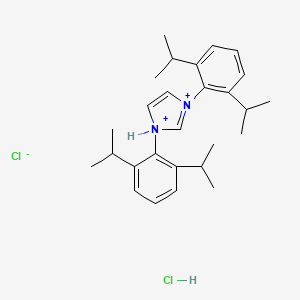
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is an organic compound known for its unique properties and applications in various fields of chemistry. It is a derivative of imidazolium salts, which are widely used as ligands in catalysis and as intermediates in organic synthesis. This compound is particularly notable for its thermal stability, solubility in organic solvents, and catalytic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of hydrochloric acid to form the corresponding imidazolium salt. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is usually obtained in high yield and purity through a series of purification steps, including filtration, washing, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based N-heterocyclic carbenes (NHCs).
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazoline derivative.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, aryl boronic acids, and various bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-heterocyclic carbenes, imidazoline derivatives, and substituted imidazolium salts. These products are valuable intermediates in organic synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride primarily involves its role as a ligand in catalysis. The imidazolium cation coordinates with transition metals to form stable complexes that facilitate various organic transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is unique due to its high thermal stability and solubility in organic solvents. These properties make it particularly effective as a ligand in catalysis, where it can enhance the efficiency and selectivity of various reactions. Additionally, its ability to form stable complexes with a wide range of transition metals sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazole-1,3-diium;chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.2ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;2*1H/q+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNKOWNHQXLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Cl2N2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
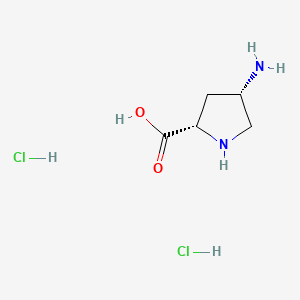
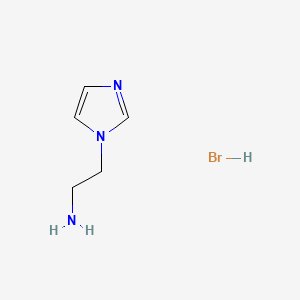

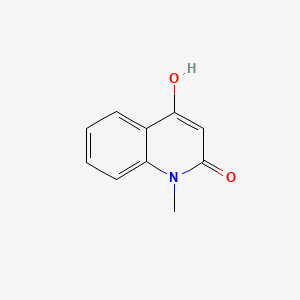
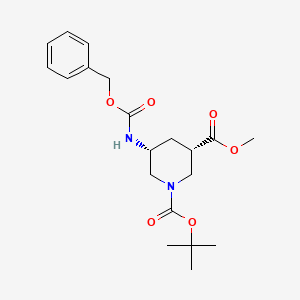
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
